2-(Thiophen-2-ylmethyl)cyclopentan-1-ol
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Overview
Description
2-(Thiophen-2-ylmethyl)cyclopentan-1-ol is an organic compound with the molecular formula C10H14OS and a molecular weight of 182.28 g/mol . This compound features a cyclopentane ring substituted with a thiophen-2-ylmethyl group and a hydroxyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-ylmethyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with thiophen-2-ylmethanol in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Handling: Ensuring the purity of cyclopentanone and thiophen-2-ylmethanol.
Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.
Purification: Using techniques such as distillation or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-ylmethyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The thiophen-2-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution.
Major Products
Oxidation: Formation of 2-(Thiophen-2-ylmethyl)cyclopentanone.
Reduction: Formation of 2-(Thiophen-2-ylmethyl)cyclopentane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Thiophen-2-ylmethyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-ylmethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The thiophen-2-ylmethyl group can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-ylmethyl)cyclopentanone: Similar structure but with a ketone group instead of a hydroxyl group.
2-(Thiophen-2-ylmethyl)cyclopentane: Lacks the hydroxyl group, making it less polar.
Thiophen-2-ylmethanol: Contains the thiophen-2-ylmethyl group but lacks the cyclopentane ring.
Uniqueness
2-(Thiophen-2-ylmethyl)cyclopentan-1-ol is unique due to the presence of both a hydroxyl group and a thiophen-2-ylmethyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C10H14OS |
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Molecular Weight |
182.28 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H14OS/c11-10-5-1-3-8(10)7-9-4-2-6-12-9/h2,4,6,8,10-11H,1,3,5,7H2 |
InChI Key |
NDXCDUCBFUWLJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)CC2=CC=CS2 |
Origin of Product |
United States |
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